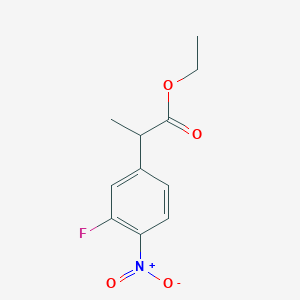

Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(3-fluoro-4-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO4/c1-3-17-11(14)7(2)8-4-5-10(13(15)16)9(12)6-8/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOAQMNPJSPXIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC(=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512200 | |

| Record name | Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78543-07-4 | |

| Record name | Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate, a key intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[1]

Chemical Properties and Identification

This compound is a valuable building block in medicinal chemistry.[1] The presence of a fluorine atom and a nitro group makes it a versatile precursor for developing molecules with potential biological activity.[1] The fluorine can enhance metabolic stability and bioavailability, while the nitro group can be reduced to an amine for further chemical modifications.[1]

| Property | Value | Reference |

| CAS Number | 78543-07-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂FNO₄ | [1][2][4] |

| Molecular Weight | 241.22 g/mol | [1][2] |

| Purity | ≥97% | [1] |

| MDL Number | MFCD11053617 | [1] |

| Storage Conditions | Room temperature, dry and sealed | [1] |

Synthesis Protocol

A common and high-yield synthesis of this compound involves the reaction of 1-Fluoro-2-nitrobenzene with Ethyl 2-chloropropionate.[2]

Materials:

-

o-Fluoronitrobenzene (3.88 mL, 36.6 mmol)

-

Ethyl-2-chloropropionate (4.66 mL, 36.6 mmol)

-

Potassium tert-butoxide (8.2 g, 73 mmol)

-

N,N-dimethyl-formamide (DMF)

-

Hydrochloric acid (HCl, 16%)

-

Ethyl acetate

-

Water

-

Brine

-

Magnesium sulfate

Procedure: [2]

-

Under a nitrogen atmosphere, slurry potassium tert-butoxide in DMF and cool the mixture to -45 °C.

-

Add a mixture of o-fluoronitrobenzene and ethyl-2-chloropropionate while maintaining the temperature at -45 °C.

-

Stir the reaction mixture for 15 minutes at this temperature.

-

Adjust the pH of the reaction mixture to 4 with 16% HCl and dilute with 250 mL of water.

-

Extract the aqueous phase three times with 100 mL of ethyl acetate.

-

Combine the organic phases and wash them three times with 100 mL of water and once with 100 mL of brine.

-

Dry the organic phase over magnesium sulfate.

-

Concentrate the solution in vacuo to obtain this compound.

This protocol has a reported yield of 96%.[2]

An alternative synthesis method involves the decarboxylation of diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate.[5]

Applications in Drug Development

This compound serves as a critical intermediate in the synthesis of various pharmaceutical compounds.

-

Anti-inflammatory and Analgesic Agents: It is frequently employed in the synthesis of anti-inflammatory and analgesic drugs.[1] The nitro group can be readily converted to an amino group, which is a common functional handle for building more complex molecules.[1]

-

Oncology and Enzyme Inhibitors: This compound is also used as an intermediate for oncology drugs and enzyme inhibitors.[1]

-

Enhanced Pharmacokinetic Properties: The strategic inclusion of a fluorine atom can significantly improve the metabolic stability and bioavailability of the final drug candidates.[1]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the primary synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. ETHYL 2-(3-FLUORO-4-NITROPHENYL)PROPIONATE synthesis - chemicalbook [chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. This compound | C11H12FNO4 | CID 12879863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]

Technical Data Sheet: Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides key technical data for Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate, a chemical intermediate often utilized in organic synthesis for the development of pharmaceuticals and agrochemicals.[1] Its structure, incorporating a fluorine atom and a nitro group, makes it a valuable building block for creating more complex molecules with potential biological activities.[1]

Molecular Properties

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in reaction planning and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂FNO₄ | [1][2][3] |

| Molecular Weight | 241.22 g/mol | [1][2] |

| CAS Number | 78543-07-4 | [2][4] |

Applicability and Scope

This compound is primarily used as an intermediate in organic synthesis.[1] For instance, it can be a precursor in the synthesis of various biologically active compounds where the nitro group may be reduced to an amine for further chemical modifications.[1] Given that this molecule is a chemical reagent and not a biologically active agent in itself, concepts such as "signaling pathways" are not applicable.

The synthesis of this compound can be achieved via the reaction of 1-Fluoro-2-nitrobenzene with Ethyl 2-chloropropionate.[2] While detailed experimental protocols for its use would be specific to a particular synthetic route for a target molecule, a general synthesis of the compound itself involves the reaction of o-fluoronitrobenzene and ethyl-2-chloropropionate in the presence of a base like potassium tert-butoxide in DMF at low temperatures.[2]

Logical Relationship of Properties

The molecular weight of a compound is a direct consequence of its molecular formula. The diagram below illustrates this fundamental relationship for this compound.

Caption: Derivation of Molecular Weight from Molecular Formula.

References

Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate. This compound serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.

Core Chemical Properties

This compound is a complex organic molecule featuring a fluorinated and nitrated aromatic ring, making it a valuable building block in medicinal chemistry.[1] The presence of the fluorine atom can enhance metabolic stability and bioavailability in derivative compounds, while the nitro group offers a versatile chemical handle for further functionalization, such as reduction to an amine.[1][2]

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂FNO₄ | [2] |

| Molecular Weight | 241.22 g/mol | [2] |

| CAS Number | 78543-07-4 | [1][3] |

| Purity (Commercial) | Typically ≥97% | [2] |

| Storage Conditions | Room temperature, dry and sealed | [2] |

Spectroscopic and Analytical Data

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | - Ethyl Ester Protons: A triplet corresponding to the -CH₃ group (approx. 1.2-1.4 ppm) and a quartet for the -OCH₂- group (approx. 4.1-4.3 ppm).- Propanoate Methine Proton: A quartet for the chiral proton (-CH-) adjacent to the aromatic ring and the carbonyl group (approx. 3.8-4.0 ppm).- Propanoate Methyl Protons: A doublet for the -CH(CH₃ )- group (approx. 1.5-1.7 ppm).- Aromatic Protons: Complex multiplets in the aromatic region (approx. 7.5-8.2 ppm) showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with additional coupling to the fluorine atom. |

| ¹³C NMR | - Carbonyl Carbon: A signal around 170-175 ppm.- Aromatic Carbons: Multiple signals in the 120-160 ppm range. The carbon attached to the fluorine will show a large C-F coupling constant.- Ethyl Ester Carbons: Signals for -OCH₂- (approx. 60-65 ppm) and -CH₃ (approx. 14-16 ppm).- Propanoate Carbons: Signals for the chiral carbon (-CH-) and the methyl carbon (-CH₃). |

| IR Spectroscopy | - C=O Stretch (Ester): Strong absorption band around 1735-1750 cm⁻¹.- N-O Stretch (Nitro Group): Two strong bands, one asymmetric stretch around 1520-1560 cm⁻¹ and one symmetric stretch around 1345-1385 cm⁻¹.- C-F Stretch: A strong band in the 1000-1350 cm⁻¹ region.- C-O Stretch (Ester): Absorption in the 1000-1300 cm⁻¹ range.- Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): Expected at m/z = 241.07. |

Experimental Protocols

This compound can be synthesized via multiple routes. Below are two detailed experimental protocols derived from patent literature.

Synthesis from o-Fluoronitrobenzene

This protocol describes the synthesis via nucleophilic aromatic substitution.

Experimental Workflow

Caption: Synthesis via Nucleophilic Aromatic Substitution.

Methodology:

-

Under a nitrogen atmosphere, slurry potassium tert-butoxide (73 mmol) in N,N-dimethyl-formamide (DMF) and cool the mixture to -45 °C.[1]

-

Add a mixture of o-fluoronitrobenzene (36.6 mmol) and ethyl-2-chloropropionate (36.6 mmol) while maintaining the temperature at -45 °C.[1]

-

Stir the reaction mixture for 15 minutes.[1]

-

Adjust the pH of the reaction mixture to 4 using 16% HCl and then dilute with 250 mL of water.[1]

-

Extract the aqueous phase three times with 100 mL portions of ethyl acetate.[1]

-

Combine the organic phases and wash them three times with 100 mL of water and once with 100 mL of brine.[1]

-

Dry the organic phase over magnesium sulfate.[1]

-

Concentrate the solution under vacuum to obtain the final product, this compound. A yield of 96% has been reported for this method.[1]

Synthesis via Decarboxylation

This alternative method involves the decarboxylation of a malonate ester intermediate.

Experimental Workflow

Caption: Synthesis via Decarboxylation of a Malonate Ester.

Methodology:

-

Prepare a mixture of diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate (100 mmol), sodium chloride (110 mmol), and 50 mL of dimethyl sulfoxide (DMSO).[4][5]

-

Heat the mixture under a nitrogen atmosphere at a temperature between 130°C and 180°C for approximately 6 hours.[4][5]

-

After the reaction, cool the mixture to room temperature.[4]

-

Dilute the cooled mixture with 100 mL of water and 100 mL of ethyl acetate.[4][5]

-

Separate the organic and aqueous layers.[4]

-

Wash the organic layer twice with 25 mL portions of water.[4][5]

-

Concentrate the solution under vacuum to yield the desired product, this compound.[4][5]

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate, primarily utilized for its potential to be transformed into biologically active molecules.

-

Pharmaceutical Intermediate: It is frequently employed in the synthesis of anti-inflammatory and analgesic agents.[2]

-

Versatile Building Block: The structure is a key component for developing compounds with potential biological activity in both pharmaceuticals and agrochemicals.[2]

-

Chemical Reactivity:

-

The nitro group can be readily reduced to an amine, which can then be used for a wide range of subsequent reactions, such as amide bond formation, allowing for the introduction of diverse functional groups.[2]

-

The ester group can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, expanding its synthetic utility.[2]

-

The fluorine atom is often incorporated into drug candidates to block metabolic pathways, increase binding affinity, and improve pharmacokinetic properties like bioavailability.[2]

-

Logical Relationship of Compound Utility

Caption: Role as a versatile chemical intermediate.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

-

In Case of Exposure:

-

Eyes: Rinse cautiously with water for several minutes.

-

Skin: Wash with plenty of soap and water.

-

Inhalation: Move to fresh air.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.

-

-

Seek medical attention if irritation or other symptoms persist.

References

- 1. ETHYL 2-(3-FLUORO-4-NITROPHENYL)PROPIONATE synthesis - chemicalbook [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. ETHYL 2-(3-FLUORO-4-NITROPHENYL)PROPIONATE | 78543-07-4 [chemicalbook.com]

- 4. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]

- 5. US4324904A - Processes for the preparation of hydratropic acids and esters - Google Patents [patents.google.com]

In-Depth Technical Guide: Structure Elucidation of Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate (C₁₁H₁₂FNO₄, Molar Mass: 241.22 g/mol ) is a synthetic organic compound of significant interest in medicinal chemistry.[1] Its structure, incorporating a nitro group, a fluorine atom, and a chiral center, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory and analgesic agents. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the final drug products. A precise understanding of its structure is paramount for its use in drug discovery and development, ensuring the identity and purity of synthesized intermediates. This guide details the process of its structural confirmation through modern analytical techniques.

Synthesis and Purification

Two primary synthetic routes for this compound have been reported.

Method 1: Nucleophilic Aromatic Substitution

This method involves the reaction of 1-fluoro-2-nitrobenzene with ethyl 2-chloropropionate in the presence of a strong base.[2]

-

Reaction: 1-fluoro-2-nitrobenzene + Ethyl 2-chloropropionate → this compound

-

Reagents and Conditions: Potassium tert-butoxide, N,N-dimethylformamide (DMF), -45°C, 0.25 h, under an inert atmosphere.[2]

Method 2: From Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate

This synthesis involves the decarboxylation of a malonic ester derivative.[3]

-

Reaction: Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate → this compound

-

Reagents and Conditions: Sodium chloride, dimethyl sulfoxide (DMSO), heated at 130-180°C for approximately 6 hours under a nitrogen atmosphere.[3]

Experimental Protocols

Protocol for Method 1:

-

Under a nitrogen atmosphere, slurry potassium tert-butoxide (8.2 g, 73 mmol) in DMF and cool the mixture to -45°C.[2]

-

Add a mixture of o-fluoronitrobenzene (3.88 mL, 36.6 mmol) and ethyl-2-chloropropionate (4.66 mL, 36.6 mmol) while maintaining the temperature at -45°C.[2]

-

Stir the reaction mixture for 15 minutes.[2]

-

Adjust the pH of the reaction mixture to 4 with 16% HCl and dilute with water (250 mL).[2]

-

Extract the aqueous phase repeatedly with ethyl acetate (3 x 100 mL).[2]

-

Combine the organic phases and wash with water (3 x 100 mL) and brine (1 x 100 mL).[2]

-

Dry the organic phase over magnesium sulfate and concentrate in vacuo to obtain the product.[2]

Purification:

The crude product from either method can be purified by vacuum distillation or column chromatography on silica gel.

Structure Elucidation

The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not publicly available, predicted ¹H and ¹³C NMR data provide a reliable basis for its structural confirmation.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the ethyl group protons, the methine proton, the methyl protons on the propanoate chain, and the aromatic protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |

| Aromatic-H | 7.5 - 8.2 | m | 3H | |

| -OCH₂CH₃ | 4.1 - 4.3 | q | 2H | J ≈ 7.1 |

| -CH(Ar)CH₃ | 3.8 - 4.0 | q | 1H | J ≈ 7.2 |

| -CH(Ar)CH₃ | 1.5 - 1.7 | d | 3H | J ≈ 7.2 |

| -OCH₂CH₃ | 1.2 - 1.4 | t | 3H | J ≈ 7.1 |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Ester) | 170 - 175 |

| Aromatic C-F | 157 - 161 (d, ¹JCF ≈ 250 Hz) |

| Aromatic C-NO₂ | 145 - 150 |

| Aromatic C-H & C-C | 115 - 140 |

| -OCH₂CH₃ | 60 - 65 |

| -CH(Ar)CH₃ | 40 - 45 |

| -CH(Ar)CH₃ | 15 - 20 |

| -OCH₂CH₃ | 13 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | 1735 - 1750 | Strong |

| N-O (Nitro, asymmetric) | 1510 - 1560 | Strong |

| N-O (Nitro, symmetric) | 1345 - 1385 | Strong |

| C-O (Ester) | 1000 - 1300 | Strong |

| C-F (Aromatic) | 1100 - 1400 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would likely show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 241 | [M]⁺ (Molecular Ion) |

| 196 | [M - OCH₂CH₃]⁺ |

| 168 | [M - COOCH₂CH₃]⁺ |

| 150 | [M - COOCH₂CH₃ - H₂O]⁺ |

| 122 | [C₆H₃FNO]⁺ |

Potential Biological Activity

This compound serves as an intermediate in the synthesis of compounds with potential anti-inflammatory and analgesic properties. The nitroaromatic moiety is a common feature in various biologically active compounds. The nitro group can be reduced in vivo to form reactive intermediates that may exhibit cytotoxic effects, a property that is explored in the development of certain anticancer and antimicrobial agents.

Experimental Protocols for Biological Activity Screening

In Vitro Cytotoxicity Assay (MTT Assay):

-

Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[4][5]

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay):

-

Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide (NO) production, except for the negative control group.

-

After a 24-hour incubation, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.[5]

Visualizations

Caption: Workflow for the Synthesis and Structure Elucidation.

Caption: Workflow for Biological Activity Screening.

Conclusion

The structural elucidation of this compound is a critical step in its application as a pharmaceutical intermediate. This guide has detailed the synthetic methodologies and provided a comprehensive analysis of the expected spectroscopic data for its unambiguous identification. The provided protocols for synthesis and biological screening offer a framework for researchers in the field of drug discovery and development to utilize this compound effectively and with confidence in its structural integrity. Further research to obtain and publish the experimental spectroscopic data for this compound is highly encouraged to supplement the predictions made in this guide.

References

- 1. This compound [myskinrecipes.com]

- 2. ETHYL 2-(3-FLUORO-4-NITROPHENYL)PROPIONATE synthesis - chemicalbook [chemicalbook.com]

- 3. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]

- 4. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its structural fragments and comparison with similar compounds. It also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and purity assessment of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | d | 1H | Ar-H adjacent to NO₂ |

| ~7.4 - 7.6 | m | 2H | Ar-H |

| ~4.2 | q | 2H | -OCH₂CH₃ |

| ~3.8 | q | 1H | -CH(CH₃)- |

| ~1.5 | d | 3H | -CH(CH₃)- |

| ~1.2 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (ester) |

| ~158 (d) | C-F |

| ~148 | C-NO₂ |

| ~135 | Ar-C |

| ~125 (d) | Ar-C |

| ~120 (d) | Ar-C |

| ~115 (d) | Ar-C |

| ~62 | -OCH₂CH₃ |

| ~45 | -CH(CH₃)- |

| ~18 | -CH(CH₃)- |

| ~14 | -OCH₂CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1740 | Strong | C=O (ester) stretch |

| ~1610, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1530 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1250 | Strong | C-O (ester) stretch |

| ~1200 | Strong | C-F stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 241 | [M]⁺ (Molecular Ion) |

| 196 | [M - OCH₂CH₃]⁺ |

| 168 | [M - COOCH₂CH₃]⁺ |

| 152 | [M - COOCH₂CH₃ - O]⁺ |

| 122 | [M - COOCH₂CH₃ - NO₂]⁺ |

Experimental Protocols

The following sections detail the standard methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters: spectral width of 12-16 ppm, pulse width of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-250 ppm, pulse width of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

-

-

Sample Preparation (KBr Pellet - for solids):

-

Grind a few milligrams of the sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or pure KBr pellet).

-

Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Procedure:

-

Sample Introduction: Introduce a dilute solution of the sample into the ion source. For GC-MS, the sample is vaporized and separated on a GC column before entering the mass spectrometer.

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum plots the relative intensity of ions versus their m/z ratio, allowing for the determination of the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of chemical compounds.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Caption: Relationship between spectroscopic techniques and structural information.

An In-depth Technical Guide to the Synthesis of Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide details established synthesis pathways for Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring both a fluorine atom and a nitro group, makes it a valuable precursor for creating compounds with potential biological activities, particularly anti-inflammatory and analgesic agents.[1] The presence of fluorine can enhance the metabolic stability and bioavailability of the final drug products.[1] This document provides a comprehensive overview of the synthetic routes, including detailed experimental protocols and quantitative data, to assist researchers in the efficient production of this important building block.

Synthesis Pathways

Two primary synthetic routes for this compound are prominently described in the scientific literature. These pathways are:

-

Direct C-Alkylation of 1-Fluoro-2-nitrobenzene: This method involves the reaction of 1-fluoro-2-nitrobenzene with an ethyl propanoate synthon, typically ethyl 2-chloropropionate, in the presence of a strong base.

-

Decarboxylation of a Malonate Derivative: This approach starts with the synthesis of a substituted malonate, followed by a decarboxylation step to yield the final product.

The following sections provide detailed descriptions of each pathway.

Pathway 1: Direct C-Alkylation of 1-Fluoro-2-nitrobenzene

This pathway offers a direct approach to the target molecule through a nucleophilic aromatic substitution reaction.

Caption: Synthesis of this compound via direct C-alkylation.

Experimental Protocol:

A detailed experimental procedure for this pathway has been reported as follows:

Under a nitrogen atmosphere, potassium tert-butoxide (8.2 g, 73 mmol) is slurried in N,N-dimethylformamide (DMF) and cooled to -45°C.[2] A mixture of o-fluoronitrobenzene (3.88 mL, 36.6 mmol) and ethyl-2-chloropropionate (4.66 mL, 36.6 mmol) is added while maintaining this temperature.[2] The mixture is stirred for 15 minutes.[2] Following the reaction, the mixture is adjusted to pH 4 with 16% HCl and diluted with water (250 mL).[2] The aqueous phase is extracted three times with ethyl acetate (100 mL each).[2] The combined organic phases are washed with water (3 x 100 mL) and brine (1 x 100 mL), and then dried over magnesium sulfate.[2] After concentration in vacuo, the desired product is obtained.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 96% | [2] |

| Starting Materials | 1-Fluoro-2-nitrobenzene, Ethyl 2-chloropropionate, Potassium tert-butoxide | [2] |

| Solvent | N,N-dimethylformamide (DMF) | [2] |

| Reaction Temperature | -45°C | [2] |

| Reaction Time | 15 minutes | [2] |

Pathway 2: Decarboxylation of Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate

This two-step pathway involves the initial synthesis of a malonate ester followed by decarboxylation.

Caption: Two-step synthesis via a malonate intermediate followed by decarboxylation.

Experimental Protocols:

Step 1: Synthesis of Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate

A mixture of 50.0 g (0.31 mol) of 2,4-difluoronitrobenzene, 56.1 g (0.32 mol) of diethyl methylmalonate, and 400 ml of dimethylformamide are vigorously stirred.[3] To this stirring mixture, 13.1 g (0.33 mol) of sodium hydroxide is added in one portion at 25°C, with cooling to maintain the temperature at 25-30°C for the first hour.[3] Stirring is continued for an additional 3.5 hours.[3] Then, 800 ml of water is added, the organic layers are separated, and the aqueous layer is extracted with three 180 ml portions of ethyl acetate.[3]

Step 2: Decarboxylation to Ethyl 2-(3-fluoro-4-nitrophenyl)propionate

A mixture of 100 millimoles of diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate, 110 millimoles of sodium chloride, and 50 milliliters of dimethyl sulfoxide is heated under a nitrogen atmosphere at about 130° to 180°C for approximately 6 hours.[3] Upon cooling, the mixture is diluted with 100 milliliters of water and 100 milliliters of ethyl acetate.[3] The layers are separated, and the organic layer is washed twice with 25 milliliters of water.[3] After drying over disodium sulfate, the organic layer is concentrated in vacuo to yield the desired product.[3]

Quantitative Data:

| Parameter | Step 1: Malonate Synthesis | Step 2: Decarboxylation | Reference |

| Key Reagents | 2,4-Difluoronitrobenzene, Diethyl methylmalonate, NaOH | Sodium chloride | [3] |

| Solvent | Dimethylformamide (DMF) | Dimethyl sulfoxide (DMSO) | [3] |

| Reaction Temperature | 25-30°C | 130-180°C | [3] |

| Reaction Time | 4.5 hours | ~6 hours | [3] |

Summary and Comparison of Pathways

| Feature | Pathway 1: Direct C-Alkylation | Pathway 2: Malonate Decarboxylation |

| Number of Steps | One | Two |

| Key Reagents | 1-Fluoro-2-nitrobenzene, Ethyl 2-chloropropionate, Potassium tert-butoxide | 2,4-Difluoronitrobenzene, Diethyl methylmalonate, NaOH, NaCl |

| Reported Yield | High (96%) | Not explicitly stated for the final product, but the precursor is obtained in high yield. |

| Reaction Conditions | Cryogenic temperature (-45°C) | Elevated temperatures (up to 180°C) |

| Advantages | High yield, direct route | Avoids the use of a chloro-ester. |

| Disadvantages | Requires low-temperature equipment | Two-step process, high reaction temperature for decarboxylation. |

This guide provides a detailed overview of the primary synthesis pathways for this compound. Researchers and drug development professionals can use this information to select the most appropriate method based on available resources, desired scale, and safety considerations. The direct C-alkylation method appears to be highly efficient, offering a high yield in a single step, although it requires cryogenic conditions. The malonate decarboxylation route provides an alternative that may be more suitable for certain laboratory setups.

References

Starting materials for Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate synthesis

This technical guide provides an in-depth overview of the synthetic routes for producing Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a valuable building block in organic synthesis.[1] Its structure, incorporating a fluorine atom and a nitro group, makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of anti-inflammatory and analgesic agents.[1] The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the final active pharmaceutical ingredients.[1] This guide details two established synthetic pathways for its preparation.

Synthetic Route 1: Nucleophilic Aromatic Substitution

One common and high-yielding method for the synthesis of this compound involves the nucleophilic aromatic substitution of a fluoride ion on an activated aromatic ring.

Starting Materials and Reagents

| Starting Material/Reagent | Role |

| 1-Fluoro-2-nitrobenzene | Aromatic substrate |

| Ethyl 2-chloropropionate | Nucleophile precursor |

| Potassium tert-butoxide | Base |

| N,N-dimethyl-formamide (DMF) | Solvent |

| Hydrochloric acid (16%) | for pH adjustment |

| Ethyl acetate | Extraction solvent |

| Water | Washing agent |

| Brine | Washing agent |

| Magnesium sulfate | Drying agent |

Experimental Protocol

Under an inert nitrogen atmosphere, potassium tert-butoxide (73 mmol) is slurried in N,N-dimethyl-formamide (DMF) and the mixture is cooled to -45°C.[2] A mixture of 1-fluoro-2-nitrobenzene (36.6 mmol) and ethyl 2-chloropropionate (36.6 mmol) is then added dropwise, ensuring the temperature is maintained at -45°C.[2] The reaction mixture is stirred for 15 minutes at this temperature.[2]

Following the reaction, the mixture is acidified to pH 4 with 16% hydrochloric acid and diluted with 250 mL of water.[2] The aqueous phase is extracted three times with 100 mL portions of ethyl acetate.[2] The combined organic layers are then washed sequentially with three 100 mL portions of water and one 100 mL portion of brine.[2] The organic phase is dried over magnesium sulfate, and the solvent is removed under reduced pressure to yield this compound.[2]

Quantitative Data

| Parameter | Value | Reference |

| Yield | 96% | [2] |

Synthetic Workflow

Caption: Synthetic workflow for Route 1.

Synthetic Route 2: Decarboxylation of a Malonate Ester

An alternative approach involves the decarboxylation of a substituted malonate ester. This method requires the initial preparation of the malonate intermediate.

Starting Materials and Reagents

| Starting Material/Reagent | Role |

| Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate | Precursor |

| Sodium chloride | Reagent for decarboxylation |

| Dimethyl sulfoxide (DMSO) | Solvent |

| Ethyl acetate | Extraction solvent |

| Water | Washing agent |

| Disodium sulfate | Drying agent |

Experimental Protocol

A mixture of diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate (100 mmol) and sodium chloride (110 mmol) in 50 mL of dimethyl sulfoxide is heated to a temperature between 130°C and 180°C for approximately 6 hours under a nitrogen atmosphere.[3] After cooling, the reaction mixture is diluted with 100 mL of water and 100 mL of ethyl acetate.[3] The organic and aqueous layers are separated, and the organic layer is washed twice with 25 mL portions of water.[3] The organic phase is then dried over disodium sulfate and concentrated under reduced pressure to afford the desired product.[3]

The starting material, diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate, can be synthesized by reacting 2,4-difluoronitrobenzene with diethyl methylmalonate in the presence of sodium hydroxide in DMF.[3]

Synthetic Workflow

Caption: Synthetic workflow for Route 2.

Conclusion

Both synthetic routes presented offer viable methods for the preparation of this compound. The choice of method may depend on factors such as the availability of starting materials, desired yield, and scalability. The nucleophilic aromatic substitution route appears to be a high-yielding and straightforward approach based on the available data. This guide provides the necessary foundational information for researchers to replicate and potentially optimize these synthetic procedures.

References

An In-depth Technical Guide to the Safety and Handling of Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate (CAS No. 78543-07-4) is not publicly available. Therefore, this guide utilizes data from the structurally similar compound, Ethyl 2-methyl-2-(4-nitrophenyl)propanoate, for hazard classification and related safety precautions. This information should be used as a guideline only, and a comprehensive risk assessment should be conducted by qualified personnel before handling this chemical.

Introduction

This compound is a chemical intermediate utilized in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its structure, which includes a nitrophenyl group, suggests that it should be handled with care due to potential biological activity and associated hazards. This guide provides a detailed overview of the known properties of this compound and inferred safety and handling protocols based on closely related chemical structures.

Chemical and Physical Properties

Limited experimental data is available for the specific physical and chemical properties of this compound. The following table summarizes the available information.

| Property | Value |

| CAS Number | 78543-07-4 |

| Molecular Formula | C₁₁H₁₂FNO₄ |

| Molecular Weight | 241.22 g/mol |

| Appearance | No data available |

| Boiling Point | No data available |

| Melting Point | No data available |

| Density | No data available |

Hazard Identification and Classification

As a specific GHS classification for this compound is not available, the classification for the closely related compound, Ethyl 2-methyl-2-(4-nitrophenyl)propanoate, is provided below for guidance. It is prudent to assume that the target compound shares similar hazards.[1]

Surrogate Compound: Ethyl 2-methyl-2-(4-nitrophenyl)propanoate

| GHS Classification | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | Warning |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | GHS07 | Warning |

Experimental Protocols: Safe Handling and Storage

Adherence to strict laboratory protocols is essential to minimize risk when handling nitrophenyl compounds.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. The following table outlines the recommended PPE.

| PPE Category | Specification and Use |

| Eye and Face Protection | Safety glasses with side shields or goggles compliant with NIOSH (US) or EN 166 (EU) standards. A face shield may be necessary for splash-prone procedures.[2][3] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected for integrity before use and changed immediately if contaminated.[2][3] |

| Body Protection | A standard laboratory coat should be worn to protect against skin contact.[2] |

| Respiratory Protection | A NIOSH-approved respirator may be required if there is a risk of inhaling dusts or aerosols, particularly in poorly ventilated areas.[3] |

Handling and Storage

Proper handling and storage are critical to maintaining the chemical's integrity and ensuring a safe laboratory environment.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[3] Avoid contact with skin, eyes, and clothing.[2] Avoid inhalation of any dusts or vapors.[4] Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Protect from light and moisture. For long-term storage, a temperature of -20°C is recommended.

Emergency Procedures

First-Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][6] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[5][6] |

| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6] |

Spill and Disposal Management

-

Spill Management: In case of a spill, evacuate the area and ensure adequate ventilation.[5] Wear appropriate PPE as described in section 4.1. For minor spills, absorb the material with an inert, non-combustible material (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal.[5]

-

Disposal: Dispose of waste as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[5]

Visualizations

Logical Workflow for Safe Handling

Caption: Procedural flow for safely handling this compound.

Emergency Response for Chemical Spill

Caption: Flowchart for immediate actions in the event of an accidental spill.

References

Commercial Sourcing and Synthetic Protocols for Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of commercial suppliers for Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate (CAS No. 78543-07-4), a key intermediate in the synthesis of various pharmaceutical compounds. Additionally, it outlines a common experimental protocol for its laboratory-scale synthesis.

Chemical Properties

| Property | Value |

| CAS Number | 78543-07-4 |

| Molecular Formula | C₁₁H₁₂FNO₄ |

| Molecular Weight | 241.22 g/mol |

| MDL Number | MFCD11053617[1] |

| Storage | Room temperature, dry and sealed[1] |

Commercial Suppliers

The following table summarizes known commercial suppliers of this compound, including available purity and quantity information. Pricing is subject to change and should be confirmed with the respective supplier.

| Supplier | Purity | Available Quantities |

| Henan Aochuang Chemical Co., Ltd. | 98%[2] | Bulk (inquire for details) |

| Hangzhou Sage Chemical Co., Ltd. | Inquire | Inquire |

| Shanghai Jian Chao Chemical Technology Co., Ltd. | Inquire | Inquire |

| Beijing YiboYuntian Technology Co., Ltd. | Inquire | Inquire |

| Henan Weituxi Chemical Technology Co., Ltd. | Inquire | Inquire |

| Parchem | Inquire | Bulk/Railcar/Barge, FCL/TL/ISO Tank, Pallet/Skid/Tote, Drum/Bag, R&D/Pilot[3] |

| MySkinRecipes | 97%[1] | 100mg, 250mg[4] |

| BLD Pharmatech Co., Ltd. (via Sigma-Aldrich) | Inquire | Inquire |

Experimental Protocol: Synthesis of this compound

The following protocol is a common method for the synthesis of this compound from diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate.

Materials:

-

Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate

-

Sodium chloride (NaCl)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Disodium sulfate (Na₂SO₄)

-

Nitrogen gas (N₂)

Procedure: [4]

-

A mixture of 100 millimoles of diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate, 110 millimoles of sodium chloride, and 50 milliliters of dimethyl sulfoxide is heated under a nitrogen atmosphere at a temperature between 130°C and 180°C for approximately 6 hours.[4]

-

After heating, the mixture is allowed to cool to room temperature.[4]

-

The cooled mixture is then diluted with 100 milliliters of water and 100 milliliters of ethyl acetate.[4]

-

The layers are separated, and the organic layer is washed twice with 25-milliliter portions of water.[4]

-

The washed organic layer is dried over disodium sulfate.[4]

-

The solvent is removed from the organic layer by concentration in vacuo to yield the desired product, this compound.[4]

A related synthesis route starting from 1-Fluoro-2-nitrobenzene and Ethyl 2-chloropropionate has also been described.[5]

Visualized Workflows

The following diagrams illustrate the synthesis process and a general workflow for procuring the chemical.

Caption: Synthetic pathway for this compound.

Caption: General workflow for procuring a research chemical.

References

- 1. This compound [myskinrecipes.com]

- 2. ETHYL 2-(3-FLUORO-4-NITROPHENYL)PROPIONATE | 78543-07-4 [chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]

- 5. ETHYL 2-(3-FLUORO-4-NITROPHENYL)PROPIONATE synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate is a valuable synthetic intermediate in the fields of medicinal chemistry and drug development. Its molecular architecture, featuring a nitro group and a fluorine atom on the phenyl ring, makes it a versatile building block for creating more complex molecules with potential biological activity.[1]

The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the fluorine atom serves as an excellent leaving group in such reactions. The presence of fluorine can also enhance the metabolic stability and bioavailability of final drug compounds.[1] This intermediate is particularly noted for its use in the synthesis of anti-inflammatory and analgesic agents.[1] The nitro group can be readily reduced to an amine, providing a reactive handle for further functionalization and molecular elaboration, expanding its utility in the discovery of novel therapeutics.[1]

The synthesis from 1-fluoro-2-nitrobenzene represents a direct and high-yielding pathway to this key intermediate. The core reaction is a nucleophilic aromatic substitution where the carbanion of an ethyl propanoate equivalent displaces the fluorine atom of the starting material.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| 1-Fluoro-2-nitrobenzene | 3.88 (5.11 g) | mL (g) | Molar Mass: 141.10 g/mol , Density: 1.318 g/mL |

| Ethyl 2-chloropropionate | 4.66 (5.00 g) | mL (g) | Molar Mass: 136.58 g/mol , Density: 1.073 g/mL |

| Potassium tert-butoxide | 8.2 | g | Molar Mass: 112.21 g/mol |

| Solvent | |||

| N,N-Dimethylformamide (DMF) | Not specified | mL | Anhydrous grade recommended |

| Stoichiometry | |||

| Moles 1-Fluoro-2-nitrobenzene | 36.6 | mmol | |

| Moles Ethyl 2-chloropropionate | 36.6 | mmol | 1.0 equivalent |

| Moles Potassium tert-butoxide | 73.0 | mmol | 2.0 equivalents |

| Reaction Conditions | |||

| Temperature | -45 | °C | |

| Reaction Time | 15 | min | |

| Atmosphere | Inert (Nitrogen) | - | |

| Product Yield | |||

| Product Mass (Crude) | 8.47 | g | |

| Theoretical Yield | 8.83 | g | Based on 1-Fluoro-2-nitrobenzene |

| Yield | 96 | % | [2] |

Experimental Protocol

Reaction Scheme:

1-Fluoro-2-nitrobenzene + Ethyl 2-chloropropionate ---(Potassium tert-butoxide, DMF, -45°C)--> this compound

Materials:

-

1-Fluoro-2-nitrobenzene (o-fluoronitrobenzene), CAS: 1493-27-2

-

Ethyl 2-chloropropionate, CAS: 535-13-7

-

Potassium tert-butoxide, CAS: 865-47-4

-

N,N-Dimethylformamide (DMF), anhydrous, CAS: 68-12-2

-

Hydrochloric acid (HCl), 16% aqueous solution

-

Ethyl acetate (EtOAc), ACS grade

-

Water, deionized

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer or thermocouple

-

Dropping funnel

-

Nitrogen inlet and bubbler

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a septum. Place the flask under a positive pressure of nitrogen.

-

Base Slurry Preparation: To the reaction flask, add potassium tert-butoxide (8.2 g, 73 mmol). Add a suitable amount of anhydrous DMF to create a slurry and begin stirring.

-

Cooling: Cool the slurry to -45 °C using a dry ice/acetone bath.[2]

-

Reagent Addition: In a separate flask, prepare a mixture of 1-fluoro-2-nitrobenzene (3.88 mL, 36.6 mmol) and ethyl 2-chloropropionate (4.66 mL, 36.6 mmol).[2] Add this mixture dropwise to the cold, stirring slurry of potassium tert-butoxide via a syringe or dropping funnel, ensuring the internal temperature is maintained at -45 °C.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at -45 °C for 15 minutes.[2]

-

Work-up - Quenching and Neutralization: Carefully adjust the pH of the reaction mixture to 4 by adding 16% HCl solution.[2] After neutralization, dilute the mixture with water (250 mL).[2]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 100 mL).[2]

-

Washing: Combine the organic extracts and wash sequentially with water (3 x 100 mL) and brine (1 x 100 mL).[2]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter the solution, and concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude product.[2] The expected product is an oil.[3][4]

Purification and Characterization:

-

Purification: The crude product, obtained with a high reported yield of 96%, may be used in subsequent steps without further purification.[2][4] If higher purity is required, purification can be achieved by vacuum distillation or column chromatography on silica gel.[3]

-

Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Experimental Workflow Visualization

Caption: Experimental workflow for the one-pot synthesis of this compound.

Safety Precautions

-

1-Fluoro-2-nitrobenzene: Toxic and an irritant. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

-

Ethyl 2-chloropropionate: Flammable liquid and vapor. Causes skin and eye irritation.

-

Potassium tert-butoxide: Corrosive and reacts violently with water. Handle in a dry, inert atmosphere.

-

N,N-Dimethylformamide (DMF): A skin and eye irritant and can be absorbed through the skin. It is a suspected teratogen.

-

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be conducted in a well-ventilated chemical fume hood.

References

- 1. This compound [myskinrecipes.com]

- 2. ETHYL 2-(3-FLUORO-4-NITROPHENYL)PROPIONATE synthesis - chemicalbook [chemicalbook.com]

- 3. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]

- 4. US4324904A - Processes for the preparation of hydratropic acids and esters - Google Patents [patents.google.com]

Application Notes and Protocols: Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate as a key intermediate in the synthesis of pharmaceuticals, with a focus on the non-steroidal anti-inflammatory drug (NSAID), Flurbiprofen. Detailed experimental protocols for the synthesis and key transformations of this intermediate are provided, along with data presented in a structured format and visualizations of the relevant biological pathway and experimental workflows.

Introduction

This compound is a valuable building block in medicinal chemistry. Its structure, featuring a fluorine atom, a nitro group, and a propionate moiety with a chiral center, makes it a versatile precursor for the synthesis of various active pharmaceutical ingredients (APIs). The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the final drug molecule.[1] The nitro group serves as a masked amine, which can be revealed through reduction and further functionalized to introduce desired pharmacophoric features. This intermediate is particularly noted for its application in the synthesis of anti-inflammatory and analgesic agents.[1]

Key Applications

The primary application of this compound is in the multi-step synthesis of Flurbiprofen, a potent NSAID that functions by inhibiting cyclooxygenase (COX) enzymes. The synthesis involves the reduction of the nitro group to an amine, followed by hydrolysis of the ester to the corresponding carboxylic acid, which is a precursor to Flurbiprofen.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 1-fluoro-2-nitrobenzene and ethyl 2-chloropropionate.

Materials:

-

1-Fluoro-2-nitrobenzene (o-fluoronitrobenzene)

-

Ethyl 2-chloropropionate

-

Potassium tert-butoxide

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl, 16%)

-

Ethyl acetate

-

Water

-

Brine

-

Magnesium sulfate

Procedure:

-

Under a nitrogen atmosphere, slurry potassium tert-butoxide (8.2 g, 73 mmol) in DMF and cool the mixture to -45 °C.

-

Prepare a mixture of 1-fluoro-2-nitrobenzene (3.88 mL, 36.6 mmol) and ethyl 2-chloropropionate (4.66 mL, 36.6 mmol).

-

Add the mixture from step 2 to the cooled slurry from step 1 while maintaining the temperature at -45 °C.

-

Stir the reaction mixture for 15 minutes at -45 °C.

-

Adjust the pH of the reaction mixture to 4 with 16% HCl.

-

Dilute the mixture with water (250 mL).

-

Extract the aqueous phase with ethyl acetate (3 x 100 mL).

-

Combine the organic phases and wash with water (3 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic phase over magnesium sulfate.

-

Concentrate the solution in vacuo to obtain this compound.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 96% | [2] |

| Molar Mass | 241.22 g/mol | [1] |

| Formula | C₁₁H₁₂FNO₄ | [1] |

Protocol 2: Reduction of this compound

This protocol outlines the reduction of the nitro group to an amine, yielding Ethyl 2-(4-amino-3-fluorophenyl)propanoate.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Ethanol

-

Hydrogen gas

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound in ethanol.

-

Add 10% Palladium on carbon catalyst to the solution.

-

Pressurize the vessel with hydrogen gas.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, carefully filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield Ethyl 2-(4-amino-3-fluorophenyl)propanoate.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | This compound | - |

| Product | Ethyl 2-(4-amino-3-fluorophenyl)propanoate | - |

| Catalyst | 10% Pd/C | - |

| Solvent | Ethanol | - |

| Yield | High (specific yield not reported in sources) | - |

Protocol 3: Hydrolysis to 2-(4-amino-3-fluorophenyl)propanoic acid

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

-

Ethyl 2-(4-amino-3-fluorophenyl)propanoate

-

Sodium hydroxide (or other suitable base)

-

Water

-

Ethanol (co-solvent)

-

Hydrochloric acid (for acidification)

Procedure:

-

Dissolve Ethyl 2-(4-amino-3-fluorophenyl)propanoate in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide and stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture and carefully acidify with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain 2-(4-amino-3-fluorophenyl)propanoic acid.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Ethyl 2-(4-amino-3-fluorophenyl)propanoate | - |

| Product | 2-(4-amino-3-fluorophenyl)propanoic acid | - |

| Reagents | NaOH, HCl | - |

| Yield | High (specific yield not reported in sources) | - |

Chiral Separation

The propanoate moiety in this compound contains a chiral center, leading to the existence of two enantiomers. In pharmaceutical applications, it is often crucial to isolate a single enantiomer, as different enantiomers can have distinct pharmacological and toxicological profiles. Chiral resolution can be achieved using techniques such as chiral chromatography.[3] The most common method involves the conversion of the racemic mixture into a pair of diastereomeric derivatives using a chiral resolving agent, followed by separation via crystallization.[3]

Visualization of Workflows and Pathways

Experimental Workflow: Synthesis of 2-(4-amino-3-fluorophenyl)propanoic acid

References

Application of Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate in Agrochemical Development: A Detailed Examination of Fluthiacet-methyl Synthesis and Activity

For Researchers, Scientists, and Agrochemical Development Professionals

This document provides a comprehensive overview of the application of Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate as a key intermediate in the synthesis of the herbicide Fluthiacet-methyl. Detailed protocols for the synthesis of Fluthiacet-methyl and its direct precursor, alongside methodologies for evaluating its herbicidal efficacy, are presented.

Introduction

This compound is a valuable building block in the synthesis of agrochemicals due to its reactive functional groups: a nitro group that can be reduced to an amine, a fluorine atom that can enhance biological activity, and an ester group amenable to various chemical transformations. Its primary application in the agrochemical sector is as a precursor for the synthesis of potent herbicides, most notably Fluthiacet-methyl.

Fluthiacet-methyl is a selective, post-emergence herbicide highly effective against a wide range of broadleaf weeds in crops such as corn and soybeans. Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a critical enzyme in the chlorophyll biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and weed death.

Synthesis of Fluthiacet-methyl

The synthesis of Fluthiacet-methyl from this compound involves a multi-step process. A crucial intermediate in this pathway is 2-chloro-4-fluoro-5-aminophenylthioacetic acid methyl ester.

Logical Workflow for the Synthesis of Fluthiacet-methyl

Caption: Synthetic pathway from this compound to Fluthiacet-methyl.

Experimental Protocol: Synthesis of Fluthiacet-methyl from 2-chloro-4-fluoro-5-aminophenylthioacetic acid methyl ester

This protocol is adapted from patent literature (CN102286005B) and describes the final condensation step in the synthesis of Fluthiacet-methyl.

Materials:

-

2-chloro-4-fluoro-5-aminophenylthioacetic acid methyl ester

-

Anhydrous methanol

-

Glacial acetic acid

-

Ethanol (for recrystallization)

-

100 mL four-neck flask

-

Stirrer

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

To a 100 mL four-neck flask, add tetrahydro-[1][2]thiadiazolo[3,4-a]pyridazine-1,3-dione (0.86 g, 5 mmol), 2-chloro-4-fluoro-5-aminophenylthioacetic acid methyl ester (1.25 g, 5 mmol), 50 mL of anhydrous methanol, and 0.1 mL of glacial acetic acid.

-

Stir the mixture until all solids are dissolved.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

After the reaction is complete, remove the solvent by rotary evaporation to obtain a white solid.

-

Recrystallize the crude product from ethanol to yield pure Fluthiacet-methyl.

Expected Yield: Approximately 0.80 g (39.7%).

Herbicidal Activity of Fluthiacet-methyl

Fluthiacet-methyl exhibits potent herbicidal activity against various broadleaf weeds. Field studies have demonstrated its effectiveness in controlling velvetleaf (Abutilon theophrasti).

Data Presentation: Efficacy of Fluthiacet-methyl against Velvetleaf

The following table summarizes the results of a field experiment evaluating the efficacy of Fluthiacet-methyl on velvetleaf at different growth stages.

| Herbicide Treatment | Application Rate (g ai/ha) | Velvetleaf Height at Application | Velvetleaf Control (%) 28 Days After Treatment |

| Fluthiacet-methyl | 4.8 | ≤ 12 cm | 94 - 99 |

| Fluthiacet-methyl | 7.2 | ≤ 12 cm | 94 - 99 |

| Fluthiacet-methyl | 4.8 | ≤ 20 cm | ≥ 94 |

| Fluthiacet-methyl | 7.2 | ≤ 20 cm | ≥ 94 |

Data adapted from field experiments conducted near Clay Center, Nebraska in 2019 and 2020.

Experimental Protocol: Whole-Plant Bioassay for Determining Herbicidal Activity (IC50)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a herbicide like Fluthiacet-methyl in a controlled laboratory setting.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 value of a herbicide using a whole-plant bioassay.

Materials:

-

Technical grade Fluthiacet-methyl

-

Acetone or other suitable solvent

-

Distilled water

-

Surfactant (e.g., 0.25% v/v non-ionic surfactant)

-

Pots (e.g., 10 cm diameter)

-

Potting medium (soil, sand, and peat mixture)

-

Seeds of a susceptible weed species (e.g., Velvetleaf, Abutilon theophrasti)

-

Growth chamber with controlled light, temperature, and humidity

-

Analytical balance

-

Spray chamber or precision sprayer

Procedure:

-

Plant Preparation:

-

Sow velvetleaf seeds in pots filled with potting medium.

-

Grow the plants in a growth chamber under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach the 2-3 true leaf stage.

-

-

Herbicide Preparation:

-

Prepare a stock solution of Fluthiacet-methyl in a suitable solvent (e.g., acetone).

-

Perform serial dilutions of the stock solution with distilled water containing a surfactant to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100, 500 g ai/ha). Include a control treatment with only water and surfactant.

-

-

Herbicide Application:

-

Randomly assign plants to different treatment groups, with several replicates per group.

-

Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage.

-

-

Incubation and Assessment:

-

Return the treated plants to the growth chamber.

-

Visually assess herbicidal injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment).

-

After 14 days, harvest the above-ground biomass of each plant.

-

Determine the fresh weight of the biomass. Optionally, dry the biomass in an oven at 60°C for 72 hours to determine the dry weight.

-

-

Data Analysis:

-

Calculate the percent inhibition of biomass for each concentration relative to the untreated control.

-

Plot the percent inhibition against the logarithm of the herbicide concentration.

-

Use a suitable statistical software to fit a dose-response curve (e.g., a four-parameter logistic model) to the data and determine the IC50 value, which is the concentration of the herbicide that causes a 50% reduction in plant biomass.

-

Signaling Pathway: Inhibition of Protoporphyrinogen Oxidase (PPO)

Fluthiacet-methyl's herbicidal action is a result of its interference with the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules like chlorophyll and heme.

References

Application Notes: The Role of 4-(Hydroxymethyl)oxazolidin-2-one as an Intermediate for Anti-Inflammatory Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(Hydroxymethyl)oxazolidin-2-one (HMO) is a versatile heterocyclic compound that serves as a critical intermediate in the synthesis of novel anti-inflammatory agents. Its unique structural scaffold, featuring a reactive primary alcohol and a stable oxazolidinone core, allows for diverse chemical modifications to develop potent and selective inhibitors of key inflammatory pathways. This document outlines the application of HMO in the synthesis of a promising drug candidate, "HMO-22," and details its biological evaluation. HMO-22 is designed to target the NF-κB signaling pathway, a central mediator of inflammatory responses.[1][2][3]

Data Presentation

The synthesized derivative, HMO-22, has been evaluated for its anti-inflammatory properties through a series of in-vitro and in-vivo assays. The quantitative data are summarized below.

Table 1: In-Vitro Efficacy of HMO-22

| Assay | Target | IC50 (µM) of HMO-22 | IC50 (µM) of Celecoxib (Control) |

| COX-1 Inhibition | Cyclooxygenase-1 | > 100 | 15.2 |

| COX-2 Inhibition | Cyclooxygenase-2 | 0.45 | 0.04 |

| TNF-α Release | LPS-stimulated RAW 264.7 cells | 1.2 | N/A |

| IL-6 Release | LPS-stimulated RAW 264.7 cells | 2.5 | N/A |

Table 2: In-Vivo Efficacy of HMO-22 in Carrageenan-Induced Paw Edema in Rats

| Treatment Group (n=6) | Dose (mg/kg, p.o.) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |

| Vehicle Control (0.5% CMC) | - | 0.85 ± 0.07 | - |

| HMO-22 | 10 | 0.48 ± 0.05 | 43.5% |

| HMO-22 | 30 | 0.29 ± 0.04 | 65.9% |

| Indomethacin (Control) | 10 | 0.35 ± 0.06 | 58.8% |

| Data are presented as mean ± SEM. *p < 0.01 compared to Vehicle Control. |

Signaling Pathway

HMO-22 exerts its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. Upon stimulation by pro-inflammatory signals like TNF-α, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2][4][5] HMO-22 is hypothesized to interfere with the IKK complex, preventing IκBα degradation and thereby sequestering NF-κB in the cytoplasm.

Figure 1. Proposed mechanism of action of HMO-22 on the NF-κB signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of HMO-22

This protocol describes the synthesis of the target compound HMO-22 from the intermediate 4-(Hydroxymethyl)oxazolidin-2-one (HMO).

Materials:

-

4-(Hydroxymethyl)oxazolidin-2-one (HMO)

-

4-Fluorobenzoyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes, Ethyl Acetate

Procedure:

-

Dissolve HMO (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add TEA (1.2 eq) dropwise to the stirred solution.

-

Add 4-Fluorobenzoyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a Hexanes/Ethyl Acetate gradient to yield pure HMO-22.

Protocol 2: In-Vitro COX-1/COX-2 Inhibition Assay[6]

This fluorometric assay measures the peroxidase activity of COX enzymes to determine inhibitor potency.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Amplex™ Red reagent

-

Arachidonic acid (substrate)

-

HMO-22 and control inhibitors dissolved in DMSO

-

96-well black microplate

Procedure:

-

Prepare serial dilutions of HMO-22 and control inhibitors in DMSO.

-

In a 96-well plate, add 160 µL of COX Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.

-

Add 10 µL of the diluted inhibitor solutions to the respective wells. For control wells, add 10 µL of DMSO.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of arachidonic acid substrate to all wells.

-

Immediately add 10 µl of diluted Amplex™ Red to all wells.

-

Read the fluorescence intensity (excitation = 535 nm; emission = 590 nm) in a microplate reader in kinetic mode for 10 minutes.

-

Calculate the rate of reaction for each concentration and determine the IC50 values by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol 3: In-Vivo Carrageenan-Induced Paw Edema Assay[7][8][9]

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[6]

Materials:

-

Male Wistar rats (180-200 g)

-

1% (w/v) λ-Carrageenan solution in sterile saline

-

HMO-22 and Indomethacin

-

Vehicle (0.5% carboxymethyl cellulose, CMC)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Divide the animals into four groups (n=6): Vehicle control, HMO-22 (10 mg/kg), HMO-22 (30 mg/kg), and Indomethacin (10 mg/kg).

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Administer the respective compounds or vehicle orally (p.o.).

-

One hour after administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[6][7]

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-